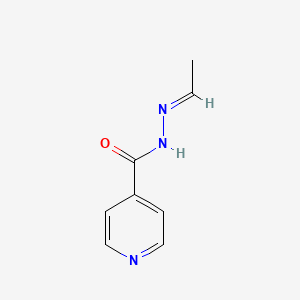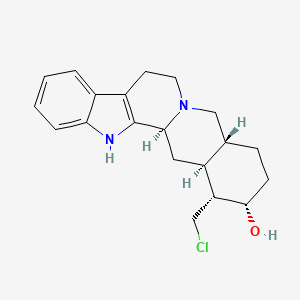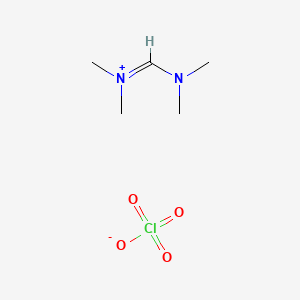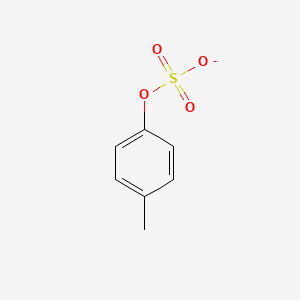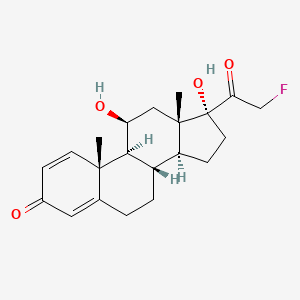
(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant pharmacological properties. It is structurally related to other corticosteroids and is known for its potent anti-inflammatory and immunosuppressive effects. This compound is often used in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination at the 21st position and hydroxylation at the 11th and 17th positions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different potency and side effects.
Dexamethasone: Another synthetic corticosteroid known for its strong anti-inflammatory effects.
Uniqueness
(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination at the 21st position, which enhances its potency and stability compared to other corticosteroids. This modification also influences its pharmacokinetic properties, making it a valuable compound in therapeutic applications.
Propiedades
Número CAS |
632-27-9 |
|---|---|
Fórmula molecular |
C21H27FO4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
RKZQIIAUELZWEU-VWUMJDOOSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CF)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


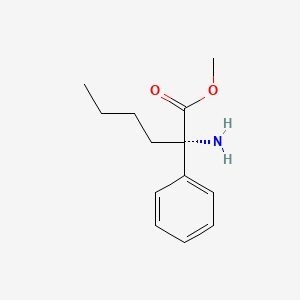

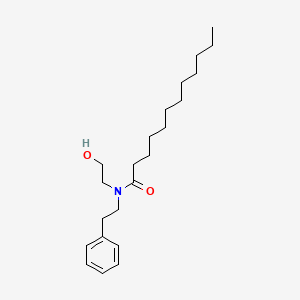
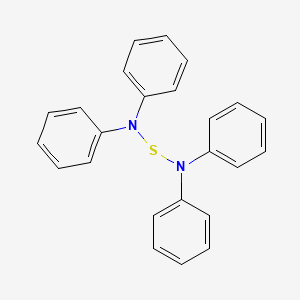
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

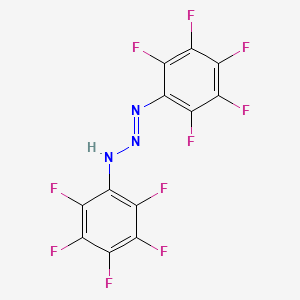
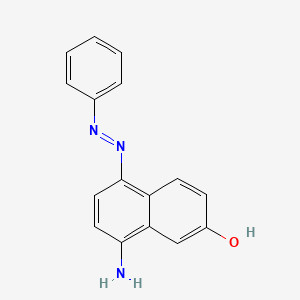
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
